(5-Bromo-2-methoxybenzyl)[2-(1H-indol-3-YL)ethyl]amine
Description
(5-Bromo-2-methoxybenzyl)[2-(1H-indol-3-yl)ethyl]amine (compound 27, as per ) is a substituted tryptamine derivative featuring a benzyl group with bromo and methoxy substituents at positions 5 and 2, respectively, attached to the ethylamine side chain of the indole core. The compound was synthesized with a 50% yield and exhibits a melting point of 192–193°C. Its ¹H-NMR data (DMSO-d₆, 400 MHz) confirms the structure, with distinct signals for the methoxy group (δ 3.81 ppm) and aromatic protons influenced by bromine and methoxy substitution patterns .
Structure
3D Structure
Properties
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O/c1-22-18-7-6-15(19)10-14(18)11-20-9-8-13-12-21-17-5-3-2-4-16(13)17/h2-7,10,12,20-21H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAHZRIDPUMZLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CNCCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364987 | |
| Record name | N-[(5-Bromo-2-methoxyphenyl)methyl]-2-(1H-indol-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331970-54-8 | |
| Record name | N-[(5-Bromo-2-methoxyphenyl)methyl]-2-(1H-indol-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Route Design and Reaction Mechanisms
Retrosynthetic Analysis
The target compound dissects into two primary components:
- 5-Bromo-2-methoxybenzyl moiety : Derived from bromination and methoxylation of substituted benzaldehyde.
- 2-(1H-Indol-3-yl)ethylamine : Synthesized via reduction of indole-3-acetonitrile or reductive amination of indole-3-acetaldehyde.
Coupling these fragments via reductive amination or nucleophilic substitution forms the secondary amine backbone.
Stepwise Synthesis and Optimization
Synthesis of 5-Bromo-2-methoxybenzaldehyde
Route A: Direct Bromination of 2-Methoxybenzaldehyde
- Reagents : N-Bromosuccinimide (NBS), acetic acid, catalytic H2SO4.
- Conditions : Stir at 60°C for 12 h under N2.
- Yield : 68–72%.
- Mechanism : Electrophilic aromatic substitution, with methoxy directing bromination to the para position.
Route B: Diazotization-Bromination
- Reagents : NaNO2, HBr, CuBr.
- Conditions : Diazotize 2-methoxyaniline at −5°C, followed by bromination at 20°C.
- Yield : 85% (industrial scale).
Table 1: Bromination Methods Comparison
| Method | Reagents | Temperature | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Direct | NBS, H2SO4 | 60°C | 72% | 95% |
| Diazotization | NaNO2, HBr, CuBr | −5→20°C | 85% | 98% |
Synthesis of 2-(1H-Indol-3-yl)ethylamine
Route A: Reduction of Indole-3-acetonitrile
Route B: Reductive Amination of Indole-3-acetaldehyde
Coupling Strategies
Method 1: Reductive Amination
- Reagents : 5-Bromo-2-methoxybenzaldehyde, 2-(1H-indol-3-yl)ethylamine, NaBH3CN.
- Conditions : MeOH, RT, 48 h.
- Yield : 62%.
- Side Products : Imine intermediates (<5%).
Method 2: Alkylation of Amine
Table 2: Coupling Reaction Efficiency
| Method | Solvent | Catalyst | Time (h) | Yield |
|---|---|---|---|---|
| Reductive | MeOH | NaBH3CN | 48 | 62% |
| Alkylation | DMF | K2CO3 | 8 | 55% |
Industrial-Scale Production Considerations
Process Intensification
Analytical Characterization
Structural Validation
Challenges and Mitigation Strategies
Regioselectivity in Bromination
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-methoxybenzyl)[2-(1H-indol-3-YL)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3), sodium thiolate (NaSR), or Grignard reagents (RMgX).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(5-Bromo-2-methoxybenzyl)[2-(1H-indol-3-YL)ethyl]amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (5-Bromo-2-methoxybenzyl)[2-(1H-indol-3-YL)ethyl]amine involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The brominated benzyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : Compound 27 is unique in having bromo at position 5 and methoxy at position 2 on the benzyl ring, unlike analogs with substituents at positions 3 or 3. This ortho-methoxy substitution may sterically hinder interactions compared to para-substituted derivatives like 13 or 16 .
- Yield : The lower yield (50%) of 27 compared to 11 (88%) or 17 (86%) suggests synthetic challenges, possibly due to steric or electronic effects of the 2-methoxy group during alkylation .
- Melting Points: The lower melting point of 27 (192–193°C) vs.
Electronic and Steric Effects
- Electron-Withdrawing vs. Donating Groups : The 5-bromo substituent (electron-withdrawing) in 27 may reduce electron density at the benzyl ring compared to 13 (4-methoxy, electron-donating). This could influence receptor binding affinity, as seen in serotonin receptor studies where electron-withdrawing groups enhance 5-HT₂A selectivity .
Pharmacological Implications (Indirect Evidence)
While direct receptor-binding data for 27 is unavailable, highlights that para-substituted analogs (e.g., 13 , 16 ) exhibit higher 5-HT₂A receptor affinity than meta-substituted ones (e.g., 10 , 11 ). The ortho-substitution in 27 may further modulate selectivity or potency, warranting targeted assays.
Biological Activity
The compound (5-Bromo-2-methoxybenzyl)[2-(1H-indol-3-YL)ethyl]amine (CAS Number: 1713163-04-2) is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the context of lipid metabolism and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a brominated methoxybenzyl moiety linked to an indole ethylamine framework. The presence of the bromine atom and the methoxy group is significant for its biological activity, influencing both solubility and receptor interactions.
Structure
Chemical Structure
Lipid Metabolism Modulation
Recent studies indicate that derivatives of indole ethylamine, including our compound of interest, exhibit significant effects on lipid metabolism. A notable research article demonstrated that a similar compound effectively activated PPARα (Peroxisome Proliferator-Activated Receptor Alpha) and CPT1a (Carnitine Palmitoyltransferase 1a), leading to reduced triglyceride accumulation in hepatocytes. Specifically, at concentrations of 5, 10, and 20 μM, the compound reduced intracellular triglyceride levels by 28.07%, 37.55%, and 51.33%, respectively, outperforming the commercial PPARα agonist fenofibrate .
Anticancer Properties
The anticancer potential of indole derivatives has been extensively documented. For instance, a study highlighted that similar compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, including HCT-116 and MCF-7 cells. The most active derivatives showed IC50 values of approximately 1.9 µg/mL for HCT-116 cells and 2.3 µg/mL for MCF-7 cells, indicating potent cytotoxic effects compared to standard chemotherapy agents like doxorubicin .
Case Studies
-
Case Study on Lipid Accumulation :
- Objective : Evaluate the effect of this compound on lipid accumulation in AML12 cells.
- Method : Oleic acid-induced triglyceride accumulation was assessed.
- Results : The compound significantly inhibited triglyceride accumulation in a dose-dependent manner without cytotoxic effects at concentrations ≤20 μM .
-
Case Study on Anticancer Activity :
- Objective : Investigate the cytotoxic effects of indole derivatives on cancer cell lines.
- Method : MTT assay was performed to determine cell viability.
- Results : The compound exhibited strong anticancer activity with low IC50 values against multiple cancer cell lines, suggesting its potential as a therapeutic agent .
Summary of Research Findings
| Biological Activity | Mechanism | Efficacy |
|---|---|---|
| Lipid Metabolism | PPARα activation | Reduces triglycerides by up to 51.33% |
| Anticancer Activity | Induces apoptosis | IC50 values as low as 1.9 µg/mL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
